Lipophilicity Advantage: Optimized XLogP3-AA for Enhanced Membrane Permeability vs. Polar and Non-Heterocyclic Analogs
The compound possesses a computed XLogP3-AA of 3.6, as reported in PubChem [1]. This lipophilicity value represents a balanced profile ideal for passive membrane permeation and oral bioavailability. Compared to a hypothetical des-methoxy analog (predicted XLogP3 ~2.8), the methoxy group contributes ~0.8 log units to lipophilicity, enhancing potential blood-brain barrier penetration. Conversely, the thiophene ring provides a more moderate lipophilicity increase than a phenyl ring, which would result in an XLogP3 exceeding 4.0 and potentially increase off-target binding and toxicity risk.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | N-cyclopropyl-2-methoxy-N-(2-phenylethyl)benzamide: Predicted XLogP3 approximately 4.1 (based on fragment contributions). |
| Quantified Difference | Target is approximately 0.5 log units lower than the phenyl analog, indicating better solubility-lipophilicity balance. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
For procurement decisions in CNS-targeted research, a predictable lipophilicity within the optimal 3–4 range reduces the risk of poor bioavailability or high non-specific binding, making this compound a more favorable scaffold over more lipophilic phenyl analogs.
- [1] PubChem Compound Summary for CID 71781397, N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide. National Center for Biotechnology Information (2026). View Source
